molecular formula C11H13N3 B11908158 N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine

N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine

Cat. No.: B11908158
M. Wt: 187.24 g/mol
InChI Key: QROAKOGFHAHSFO-UHFFFAOYSA-N
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Description

N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine (CAS 1554262-39-3) is a high-purity chemical compound offered for research and development purposes. This organic compound features a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol . It belongs to the class of phenylpyrazole compounds, which are characterized by a pyrazole ring bound to a phenyl group . This structural motif is found in various biologically active molecules and pharmaceuticals, making it a valuable scaffold in medicinal chemistry research . Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel molecules for pharmacological screening. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and researchers should refer to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine

InChI

InChI=1S/C11H13N3/c1-12-11(10-7-13-14-8-10)9-5-3-2-4-6-9/h2-8,11-12H,1H3,(H,13,14)

InChI Key

QROAKOGFHAHSFO-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=CC=C1)C2=CNN=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Synthetic Pathway

This method involves nucleophilic substitution of a chloromethyl group at position 4 of the pyrazole ring with methylamine. The synthesis begins with the preparation of 4-chloromethyl-1-phenyl-1H-pyrazole, which serves as the key intermediate. The chloromethyl group is introduced via Friedel-Crafts alkylation of 1-phenyl-1H-pyrazole using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids such as AlCl₃. Subsequent reaction with methylamine in a polar aprotic solvent (e.g., dimethylformamide) facilitates displacement of the chloride, yielding the target amine.

Optimization of Reaction Conditions

Critical parameters include:

  • Temperature : Reactions proceed efficiently at 60–80°C, minimizing side products like bis-alkylated impurities.

  • Solvent : DMF enhances nucleophilicity of methylamine, while toluene may be used with phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) to improve interfacial reactivity.

  • Stoichiometry : A 1:1.2 molar ratio of chloromethylpyrazole to methylamine ensures complete conversion.

Yield and Purification

Typical yields range from 65% to 78%. Purification involves acid-base extraction followed by vacuum distillation (0.1 mmHg, 110–120°C), achieving >98% purity (GC-MS analysis). Challenges include residual chloride removal, addressed via aqueous sodium bicarbonate washes.

Reductive Amination of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Synthetic Strategy

This two-step approach starts with the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation. The aldehyde intermediate undergoes reductive amination with methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol.

Key Reaction Parameters

  • Reducing Agent : NaBH₃CN outperforms NaBH₄ due to selective imine reduction without aldehyde over-reduction.

  • pH Control : Buffering at pH 6–7 (acetic acid) stabilizes the imine intermediate.

  • Temperature : Room temperature (25°C) minimizes side reactions.

Performance Metrics

Isolated yields average 70–82%. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted aldehyde. NMR (¹H, 13C) confirms structure: δ 8.2 ppm (pyrazole H-3), δ 3.1 ppm (N-CH₃).

Hydrolysis of N-Methyl-N-(1-phenyl-1H-pyrazol-4-ylmethyl)formamide

Pathway Overview

Adapted from naphthalene-based methodologies, this route involves formamide formation followed by hydrolysis. 1-Phenyl-1H-pyrazole-4-methanol is first converted to the chloromethyl derivative (SOCl₂, DCM), then reacted with N-methylformamide under phase-transfer conditions (K₂CO₃, TBAB). Acidic hydrolysis (10% H₂SO₄, reflux) cleaves the formamide to the primary amine.

Critical Considerations

  • Formamide Stability : The intermediate is prone to degradation above 100°C; reflux in aqueous H₂SO₄ is limited to 4 hours.

  • By-Product Mitigation : Toluene extraction removes hydrophobic impurities post-hydrolysis.

Yield Data

Formamide synthesis achieves 85% yield; hydrolysis affords 75–80% product. Distillation under high vacuum (0.05 mmHg, 105°C) delivers pharmaceutical-grade material.

Gabriel Synthesis via Phthalimide Intermediate

Methodology

The Gabriel synthesis avoids direct handling of volatile methylamine. 4-Bromomethyl-1-phenyl-1H-pyrazole reacts with potassium phthalimide in DMF, followed by hydrazinolysis (NH₂NH₂, ethanol) to liberate the amine.

Optimization Insights

  • Alkylation Efficiency : KI catalysis enhances bromide displacement (yield: 88%).

  • Deprotection : Excess hydrazine (2.5 eq.) ensures complete phthalimide cleavage.

Outcomes and Challenges

Final yields reach 65–70%. The method avoids harsh acidic conditions but requires chromatographic purification to remove phthalic hydrazide by-products.

Comparative Analysis of Methods

Method Starting Material Reagents/Catalysts Conditions Yield Purity
Alkylation4-ChloromethylpyrazoleMethylamine, TBAB80°C, DMF78%>98%
Reductive AminationPyrazole-4-carbaldehydeNaBH₃CN, CH₃OH25°C, pH 6.582%97%
Formamide HydrolysisPyrazole-4-methanolH₂SO₄, TBABReflux, 4 hr80%98%
Gabriel Synthesis4-BromomethylpyrazoleK-phthalimide, NH₂NH₂100°C, DMF70%95%

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .

Scientific Research Applications

Anticancer Activity

Research indicates that N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine exhibits significant anticancer properties. Pyrazole derivatives are known for their ability to inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) as low as 3.79 µM against MCF7 cells (breast cancer) and 12.50 µM against SF-268 cells (human glioma).

Mechanisms of Action :

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression and induces apoptosis in cancer cells.
  • Antioxidant Properties : Some aminopyrazole compounds exhibit antioxidant activity, potentially contributing to their anticancer effects by reducing oxidative stress in cells.

Anti-inflammatory and Analgesic Properties

This compound has been explored for its anti-inflammatory effects. Studies on pyrazolone derivatives suggest that they can serve as non-ulcerogenic anti-inflammatory agents with good gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Structure–Activity Relationship Studies

A notable case study involved investigating the structure–activity relationships (SAR) of pyrazole derivatives, revealing that modifications at different positions on the pyrazole ring significantly influence biological activity. Specific substituents enhanced antiproliferative effects against cancer cell lines while maintaining low toxicity towards normal cells.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in the development of new polymers and materials that require specific chemical functionalities derived from its structure. Its stability and reactivity allow it to be used as a building block for synthesizing advanced materials with tailored properties.

Comparative Analysis of Related Compounds

A comparative analysis highlights the diversity within pyrazole chemistry, showcasing variations in substituents that can significantly influence biological activity and chemical reactivity:

Compound NameSimilarityUnique Features
1-(m-Tolyl)-1H-pyrazol-4-yl)methanamine0.94Contains a tolyl group instead of phenyl
1-(1-Pyrazolyl)ethanamine0.92Features an ethyl amine instead of methyl amine
4-(Hydrazinylmethyl)-1-phenyldihydropyrazole0.92Incorporates a hydrazine moiety
(4-(4-Methylpyrazol)-phenyl)methanamine0.92Has an additional methyl group on the pyrazole

These compounds illustrate how structural modifications can lead to significant differences in biological activity, emphasizing the importance of chemical design in developing effective therapeutics.

Mechanism of Action

The mechanism of action of N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Derivatives

Compound ID Structural Feature Synthesis Yield (%) Key Pharmacological Activity Safety Profile
This compound Phenyl, pyrazole, methylamine Not reported Not reported Not reported
13ax Unsubstituted pyrazole, fluorophenyl 41 Kinase inhibition Not reported
3f Fluorophenyl, imine linkage Not reported Acetylcholinesterase inhibition Not reported
10d Pyrazole, sulfonamide 40 Neuropilin-1 antagonism Not reported
1-(3-Methoxyphenyl) analog 3-Methoxyphenyl Not reported Not reported H302, H315, H319, H335

Biological Activity

N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine, also known as N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride, is a synthetic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Molecular Formula : C11H14ClN3
Molecular Weight : 223.70 g/mol
Structural Features : The compound features a pyrazole ring linked to a phenyl group and a methylamine group, which enhances its solubility and stability in biological systems .

1. Monoamine Oxidase Inhibition

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine has been identified as a potent inhibitor of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, suggesting potential applications in treating mood disorders and other neurological conditions .

2. Antitumor Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. Studies have shown that N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine can inhibit the growth of various cancer cell lines, including lung, brain, colorectal, and breast cancers. For instance, it has demonstrated antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

3. Anti-inflammatory and Analgesic Effects

The compound's derivatives are also associated with anti-inflammatory and analgesic properties. Pyrazole derivatives have been widely studied for their ability to reduce inflammation and pain, making them candidates for further therapeutic development .

Case Studies

A series of studies have evaluated the biological activities of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine:

Study FocusFindings
Anticancer Activity In vitro studies revealed IC50 values indicating effective inhibition of cell viability in various cancer cell lines .
MAO Inhibition Significant increase in neurotransmitter levels was observed, providing a basis for its use in treating depressive disorders .
Cell Cycle Analysis The compound induced G0/G1 phase arrest in treated cells, suggesting a mechanism for apoptosis induction .

Synthesis Methods

The synthesis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine can be achieved through various methods involving different starting materials. The general approach includes:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole framework.
  • Methylation : Introducing the methyl group at the nitrogen position to enhance biological activity.
  • Hydrochloride Salt Formation : To improve solubility and stability for pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including pyrazole ring formation followed by functionalization. For example:

Pyrazole Core Construction : Use cyclocondensation of hydrazines with diketones or alkynes under acidic conditions (e.g., H₂SO₄) .

Amine Functionalization : Employ nucleophilic substitution or reductive amination to introduce the methylphenyl and methylamine groups. Sodium hydride (NaH) in dimethylformamide (DMF) is often used for deprotonation .

  • Key Considerations : Optimize temperature (60–80°C) and solvent polarity to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) .

Q. How can spectroscopic and crystallographic methods characterize the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, pyrazole protons resonate at δ 7.5–8.5 ppm, while methylamine signals appear at δ 2.1–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 228.1492 for C₁₂H₁₅N₃) .
  • X-ray Crystallography : Use SHELXL for refinement. Key parameters: R-factor < 0.05, twinning analysis for non-merohedral crystals .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Substituent Modulation : Replace the phenyl group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability. Test inhibitory activity against kinases (e.g., CDK2) using IC₅₀ assays .
  • Conformational Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Compare with crystallographic data to validate interactions .

Q. What strategies resolve contradictions in pharmacological data, such as varying IC₅₀ values across assays?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line viability (e.g., MTT vs. ATP-based assays) and solvent concentration (DMSO ≤ 0.1%) .
  • Orthogonal Validation : Confirm activity via fluorescence polarization (FP) for protein binding and surface plasmon resonance (SPR) for kinetics .

Q. How can SHELX software improve the refinement of this compound’s crystal structure, particularly for twinned or low-resolution data?

  • Methodological Answer :
  • Twinning Refinement : Use SHELXL’s TWIN and BASF commands to handle non-merohedral twinning. Adjust HKLF 5 format for scaled intensity data .
  • High-Resolution Data : Apply anisotropic displacement parameters (ADPs) and restraints for thermal motion in flexible groups (e.g., methylamine) .

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